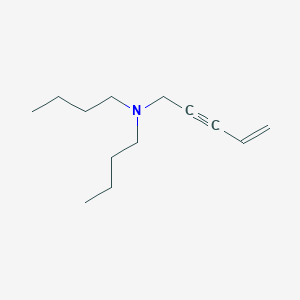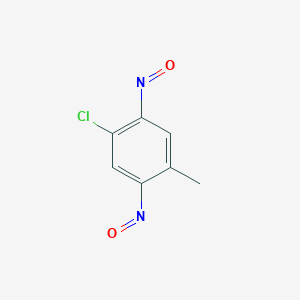
1-Chloro-4-methyl-2,5-dinitrosobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-methyl-2,5-dinitrosobenzene is an aromatic compound characterized by a benzene ring substituted with a chlorine atom, a methyl group, and two nitroso groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methyl-2,5-dinitrosobenzene can be synthesized through a multi-step process involving the nitration of 1-chloro-4-methylbenzene followed by the reduction of the nitro groups to nitroso groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reagents such as iron powder and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and reduction systems to ensure efficient and safe handling of the chemicals involved. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-methyl-2,5-dinitrosobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitroso groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of 1-chloro-4-methyl-2,5-dinitrobenzene.
Reduction: Formation of 1-chloro-4-methyl-2,5-diaminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-Chloro-4-methyl-2,5-dinitrosobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-chloro-4-methyl-2,5-dinitrosobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can participate in redox reactions, influencing cellular processes and signaling pathways. The chlorine and methyl groups contribute to the compound’s overall reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
1-Chloro-2,4-dinitrobenzene: Similar structure but lacks the methyl group.
1-Chloro-4-methyl-2-nitrobenzene: Similar structure but has only one nitro group.
1-Chloro-4-methylbenzene: Lacks the nitroso groups.
Uniqueness: 1-Chloro-4-methyl-2,5-dinitrosobenzene is unique due to the presence of both chlorine and nitroso groups, which impart distinct chemical properties and reactivity. The combination of these substituents allows for a wide range of chemical transformations and applications that are not possible with simpler benzene derivatives.
Propriétés
Numéro CAS |
153071-83-1 |
|---|---|
Formule moléculaire |
C7H5ClN2O2 |
Poids moléculaire |
184.58 g/mol |
Nom IUPAC |
1-chloro-4-methyl-2,5-dinitrosobenzene |
InChI |
InChI=1S/C7H5ClN2O2/c1-4-2-7(10-12)5(8)3-6(4)9-11/h2-3H,1H3 |
Clé InChI |
KLBBYQMSTWAIRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=O)Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


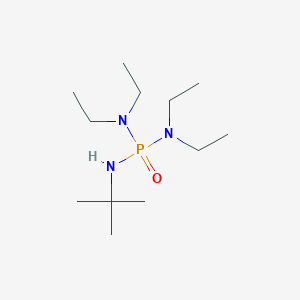
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)
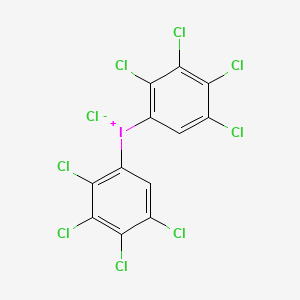
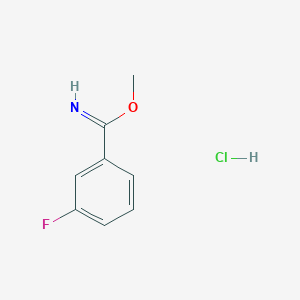
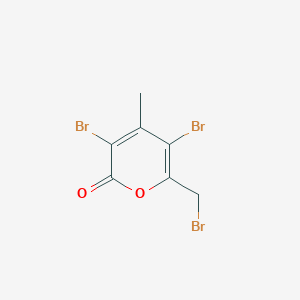
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)




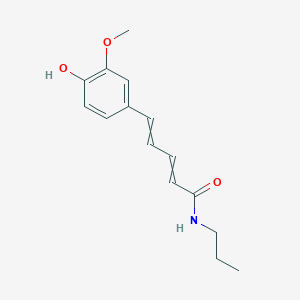
![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
